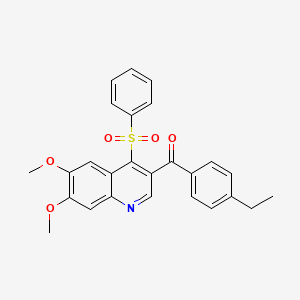

(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(4-ethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

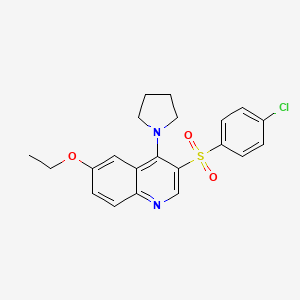

“(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(4-ethylphenyl)methanone” is a chemical compound with the molecular formula C26H23NO5S . It is part of a series of 6,7-dimethoxy-4-anilinoquinolines that have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. A mixture of 4-chloro-6,7-dimethoxyquinoline and an appropriate amount of substituted anilines was stirred at reflux for 5 hours .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H23NO5S . Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The compound is part of a series of 6,7-dimethoxy-4-anilinoquinolines that were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . The exact chemical reactions involving this specific compound are not detailed in the available sources.Scientific Research Applications

Synthesis and Metabolic Studies

- Syntheses of Metabolites : A study detailed the synthesis of metabolites related to quinoline derivatives, highlighting methods for creating compounds with potential for further pharmacological study (Mizuno et al., 2006).

Radiochemical Applications

- Radiosynthesis for Medical Imaging : Another study focused on the carbon-14 radiosynthesis of a quinoline derivative, showcasing its application in medical imaging and pharmaceutical research (Kitson et al., 2010).

Spectroscopic Properties

- Spectroscopic Analysis : The electronic absorption and fluorescence properties of certain quinoline derivatives were explored, providing valuable information on the effects of structure and environment on these properties, which is essential for the development of optical materials and sensors (Al-Ansari, 2016).

Antioxidant and Antimicrobial Activities

- Antioxidant Properties : Research into the synthesis of quinoline derivatives with potential antioxidant activities showcases the relevance of these compounds in combating oxidative stress and related diseases (Çetinkaya et al., 2012).

- Antimicrobial and Antimalarial Agents : The design and synthesis of quinoline-based 1,2,3-triazoles with antimicrobial and antimalarial activities indicate the potential of these compounds in therapeutic applications (Parthasaradhi et al., 2015).

properties

IUPAC Name |

[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5S/c1-4-17-10-12-18(13-11-17)25(28)21-16-27-22-15-24(32-3)23(31-2)14-20(22)26(21)33(29,30)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPQJKFVSMMHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(4-ethylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)

![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)